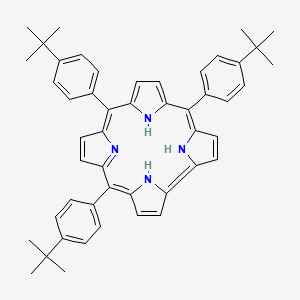

5,10,15-Tris(4-tert-butylphenyl) corrole

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5,10,15-tris(4-tert-butylphenyl)-22,24-dihydro-21H-corrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H50N4/c1-47(2,3)33-16-10-30(11-17-33)44-38-24-22-36(50-38)37-23-25-39(51-37)45(31-12-18-34(19-13-31)48(4,5)6)41-27-29-43(53-41)46(42-28-26-40(44)52-42)32-14-20-35(21-15-32)49(7,8)9/h10-29,50-52H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXXMVCVSAVCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C)N4)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H50N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15-Tris(4-tert-butylphenyl) corrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805), a significant macrocyclic compound with potential applications in various scientific fields, including drug development. This document details a mechanochemical synthesis protocol, offering a greener and more efficient alternative to traditional solution-phase methods. Furthermore, it compiles and presents key characterization data, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry, to facilitate its identification and utilization in research and development. The potential relevance of this class of molecules in therapeutic applications, such as photodynamic therapy, is also discussed.

Introduction

Corroles are tetrapyrrolic macrocycles that are structural analogues of porphyrins, distinguished by a direct pyrrole-pyrrole bond, resulting in a slightly contracted and more flexible ring system. This structural distinction imparts unique chemical and photophysical properties, making them attractive candidates for a range of applications, including catalysis, sensing, and medicine. The trianionic nature of the corrole core allows for the stabilization of metal ions in high oxidation states, a feature of significant interest in the design of novel catalysts and therapeutic agents.

The subject of this guide, 5,10,15-Tris(4-tert-butylphenyl) corrole, is a meso-substituted corrole featuring bulky tert-butylphenyl groups. These substituents enhance the solubility of the macrocycle in common organic solvents and can influence its electronic properties and aggregation behavior. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule.

Synthesis of this compound

A solventless, mechanochemical approach offers an efficient and environmentally friendly method for the synthesis of this compound. This two-step process involves the condensation of the precursor aldehyde and pyrrole (B145914) in a ball mill, followed by oxidation in solution.[1]

Experimental Protocol: Mechanochemical Synthesis

Materials:

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

Step 1: Condensation in a Ball Mill

-

In a suitable ball mill vessel, combine 4-tert-butylbenzaldehyde and freshly distilled pyrrole in a 3:4 molar ratio.

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

Mill the mixture at room temperature. The milling time should be optimized based on the specific equipment used, but is generally significantly shorter than solution-phase reactions.[1]

-

The progress of the reaction can be monitored by observing the color change of the reaction mixture.

Step 2: Oxidation and Purification

-

Following the condensation, dissolve the resulting mixture in dichloromethane (DCM).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. The amount of DDQ should be approximately 1.2 equivalents relative to the aldehyde.[1]

-

Stir the solution at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the oxidation, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a hexane/DCM gradient) to isolate the this compound.

Synthesis Workflow

Caption: A flowchart illustrating the mechanochemical synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from key analytical techniques.

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight of the synthesized corrole.

| Parameter | Value |

| Molecular Formula | C₄₉H₅₀N₄ |

| Molecular Weight | 694.95 g/mol |

| CAS Number | 958259-08-0 |

| Observed m/z | Consistent with the calculated molecular weight. |

Table 1: Mass Spectrometry Data for this compound.[2][3]

UV-Vis Spectroscopy

| Band | Approximate λmax (nm) in Dichloromethane |

| Soret Band | ~415-420 |

| Q-Bands | Multiple bands between 550 and 700 nm |

Table 2: Expected UV-Vis Absorption Data for this compound based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the corrole macrocycle and its substituents. Due to the aromatic nature of the corrole ring, the β-pyrrolic protons are expected to resonate in the downfield region of the ¹H NMR spectrum. The internal NH protons typically appear as a broad signal in the upfield region. While specific assignments for this compound are not detailed in the provided search results, a representative ¹H NMR spectrum of a meso-substituted corrole would show distinct signals for the aromatic protons of the tert-butylphenyl groups and the β-pyrrolic protons. A detailed 2D NMR analysis (COSY, HSQC, HMBC) would be necessary for unambiguous assignment of all proton and carbon signals.[1][4]

| Proton Type | Expected Chemical Shift (δ, ppm) |

| β-Pyrrolic Protons | 8.5 - 9.5 |

| Phenyl Protons | 7.0 - 8.5 |

| tert-Butyl Protons | 1.3 - 1.6 |

| Inner NH Protons | -2.0 to -4.0 (broad) |

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound.

Potential Applications in Drug Development

Corroles and their metal complexes are being increasingly investigated for their potential in therapeutic applications, particularly in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that can lead to tumor cell death.

The photophysical properties of corroles, such as their ability to generate singlet oxygen upon photoexcitation, make them promising candidates as photosensitizers. The bulky tert-butylphenyl groups in this compound can enhance its solubility in biological environments and potentially influence its interaction with cellular structures.

While specific studies on the photodynamic activity of this compound are not extensively documented in the initial search, the general class of meso-aryl substituted corroles has shown promise in this area. Further research into the photophysical properties, cellular uptake, and in vitro and in vivo efficacy of this specific corrole is warranted to fully explore its potential as a therapeutic agent.

Photodynamic Therapy (PDT) Signaling Pathway

Caption: A diagram illustrating the proposed mechanism of action for a corrole-based photosensitizer in photodynamic therapy.

Conclusion

This compound is a valuable synthetic target with promising properties for various applications. The mechanochemical synthesis route provides an efficient and more sustainable method for its preparation. This guide has summarized the key synthetic and characterization protocols to aid researchers in their work with this compound. While its full potential in drug development, particularly in photodynamic therapy, is still under exploration, the unique characteristics of the corrole macrocycle suggest that it is a promising platform for the design of new therapeutic agents. Further detailed studies on its photophysical properties and biological activity are crucial next steps in realizing its therapeutic potential.

References

Electrochemical Behavior of Freebase 5,10,15-Tris(4-tert-butylphenyl) corrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of freebase 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805). Corroles, as trianionic macrocycles, exhibit rich and complex redox chemistry that is crucial for their application in catalysis, sensing, and medicine. Understanding the electrochemical properties of this specific meso-triarylcorrole is fundamental for its development in various applications.

Introduction to Corrole Electrochemistry

Corroles are structurally similar to porphyrins but have a direct pyrrole-pyrrole bond, making them trianionic ligands. This structural difference leads to distinct electrochemical properties. The redox behavior of freebase corroles is often complicated by the gain or loss of inner N-H protons upon oxidation or reduction. Generally, freebase triarylcorroles can undergo multiple one-electron oxidation and reduction processes. The potentials of these processes are influenced by the nature and position of the substituents on the corrole macrocycle. Electron-donating groups, such as the 4-tert-butylphenyl substituents in the title compound, are expected to make the corrole easier to oxidize and harder to reduce compared to unsubstituted or electron-withdrawing group-substituted corroles.

Quantitative Electrochemical Data

While specific experimental data for the electrochemical potentials of freebase 5,10,15-Tris(4-tert-butylphenyl) corrole is not extensively reported in the reviewed literature, the following table provides a template for the expected redox processes and typical potential ranges based on the behavior of similar triarylcorroles in non-aqueous solvents. The exact values will be dependent on the specific experimental conditions.

| Redox Process | Half-Wave Potential (E½ vs. Fc/Fc+) | Reversibility | Notes |

| First Oxidation (Corrole) | ca. +0.4 to +0.6 V | Reversible | Corresponds to the formation of the corrole π-cation radical. The tert-butylphenyl groups are expected to shift this potential to be less positive compared to unsubstituted triarylcorroles due to their electron-donating nature. |

| Second Oxidation (Corrole) | ca. +0.8 to +1.0 V | Reversible | Formation of the corrole dication. |

| First Reduction (Corrole) | ca. -1.5 to -1.7 V | Reversible | Formation of the corrole π-anion radical. The electron-donating substituents make this process more difficult (more negative potential). |

| Second Reduction (Corrole) | ca. -1.8 to -2.0 V | Irreversible | Often irreversible due to subsequent protonation events of the highly basic reduced species. |

Note: These are estimated potential ranges based on literature for similar compounds and should be confirmed by experimental measurement for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and electrochemical characterization of freebase this compound.

Synthesis of Freebase this compound

The synthesis of this compound can be achieved via a one-pot reaction of 4-tert-butylbenzaldehyde (B1265539) and pyrrole (B145914), followed by oxidation. A mechanochemical approach has also been reported, offering a solventless and efficient alternative[1].

Materials:

-

4-tert-butylbenzaldehyde

-

Pyrrole

-

Acid catalyst (e.g., trifluoroacetic acid)

-

Oxidizing agent (e.g., p-chloranil or DDQ)

-

Solvents for reaction and purification (e.g., dichloromethane (B109758), methanol, hexane)

-

Silica (B1680970) gel for column chromatography

Procedure (Lindsey Synthesis):

-

A solution of 4-tert-butylbenzaldehyde and a stoichiometric excess of pyrrole in dichloromethane is prepared in a flask protected from light.

-

A catalytic amount of trifluoroacetic acid is added, and the reaction mixture is stirred at room temperature for a specified period, monitoring the formation of the bilane (B1242972) intermediate.

-

An oxidizing agent, such as p-chloranil, is added to the reaction mixture to induce cyclization and formation of the corrole macrocycle.

-

The reaction mixture is stirred for several hours until the oxidation is complete.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane).

-

The fractions containing the desired corrole are collected, combined, and the solvent is evaporated to yield the pure freebase this compound.

Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of the corrole.

Instrumentation:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE, with a salt bridge to prevent chloride contamination in non-aqueous media)

-

Counter Electrode (e.g., Platinum wire or foil)

Reagents:

-

Freebase this compound (analyte)

-

Anhydrous, electrochemical-grade solvent (e.g., dichloromethane, benzonitrile, or N,N-dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP))

-

Ferrocene (B1249389) (for use as an internal standard for potential referencing)

Procedure:

-

Prepare a ~1 mM solution of the corrole in the chosen solvent containing 0.1 M of the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes. Ensure the electrodes are clean and polished before use.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current is observed towards the oxidation or reduction potentials and then reversing the scan.

-

Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

After the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference to standardize the measured potentials.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for the cyclic voltammetry analysis of the corrole.

General Redox Behavior of a Freebase Triarylcorrole

Caption: Simplified redox states of a freebase triarylcorrole.

Conclusion

The electrochemical behavior of freebase this compound is characterized by multiple, well-defined redox processes. The electron-donating nature of the tert-butylphenyl substituents plays a significant role in modulating the oxidation and reduction potentials of the corrole macrocycle. A thorough understanding of these properties, obtained through systematic electrochemical studies as outlined in this guide, is essential for the rational design and application of this and related corroles in advanced materials and therapeutic agents. The provided protocols offer a robust framework for researchers to investigate the electrochemical characteristics of this promising molecule.

References

An In-Depth Technical Guide to 5,10,15-Tris(4-tert-butylphenyl) corrole (CAS Number: 958259-08-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetic macrocyclic compound 5,10,15-tris(4-tert-butylphenyl) corrole (B1231805). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development.

Core Chemical Properties

5,10,115-tris(4-tert-butylphenyl) corrole is a substituted corrole, a class of tetrapyrrolic macrocycles that are structural analogs of porphyrins but lack one meso-carbon bridge. This structural difference imparts distinct electronic and chemical properties.

| Property | Value | Source |

| CAS Number | 958259-08-0 | N/A |

| Molecular Formula | C₄₉H₅₀N₄ | [1] |

| Molecular Weight | 694.95 g/mol | [1] |

| Physical State | Solid | [2] |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | No data available | [2] |

Synthesis

A detailed experimental protocol for the synthesis of 5,10,15-tris(4-tert-butylphenyl) corrole has been described using a mechanochemical approach. This method offers advantages in terms of reduced solvent usage and potentially higher yields compared to traditional solution-phase syntheses.

Mechanochemical Synthesis Protocol[2]

This two-step synthesis involves the condensation of 4-tert-butylbenzaldehyde (B1265539) with pyrrole (B145914) in a ball mill, followed by oxidation.

Materials and Equipment:

-

4-tert-butylbenzaldehyde

-

Pyrrole

-

Acid catalyst (e.g., trifluoroacetic acid)

-

Oxidizing agent (e.g., p-chloranil)

-

Ball mill

-

Standard laboratory glassware for workup and purification

-

Solvents for extraction and chromatography (e.g., dichloromethane, hexane)

Experimental Workflow:

Caption: Mechanochemical synthesis workflow for this compound.

Detailed Steps:

-

Condensation: The ball mill is charged with 4-tert-butylbenzaldehyde, pyrrole, and a catalytic amount of a suitable acid. The mixture is milled for a specific duration to facilitate the condensation reaction, forming the bilane (B1242972) intermediate.

-

Oxidation: Following the condensation step, an oxidizing agent such as p-chloranil is added directly to the milling jar.

-

Second Milling: The milling process is continued to promote the oxidative cyclization of the bilane to the corrole macrocycle.

-

Workup and Purification: The resulting solid mixture is dissolved in an appropriate organic solvent (e.g., dichloromethane) and filtered. The crude product is then purified by column chromatography on silica (B1680970) gel, typically using a hexane/dichloromethane gradient, to yield the pure this compound.

Potential Applications

The unique photophysical and catalytic properties of this compound make it a promising candidate for various applications, particularly in photodynamic therapy and catalysis.

Photodynamic Therapy (PDT)

Corroles, including this compound, are under investigation as photosensitizers for PDT. In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). These ROS induce cellular damage and apoptosis, leading to the destruction of the target tissue.

Proposed Mechanism of Action in PDT:

Caption: General signaling pathway of corrole-mediated photodynamic therapy.

While specific signaling pathways for this compound have not been fully elucidated, studies on other corroles suggest that the ROS generated during PDT can activate various cellular stress pathways, ultimately leading to programmed cell death (apoptosis).

Experimental Protocol for In Vitro PDT Efficacy:

A standardized protocol to evaluate the in vitro photodynamic efficacy of this compound would typically involve the following steps:

-

Cell Culture: Select and maintain appropriate cancer cell lines (e.g., HeLa, A549) in standard culture conditions.

-

Incubation with Photosensitizer: Treat the cells with varying concentrations of this compound for a defined period to allow for cellular uptake.

-

Irradiation: Expose the cells to a light source with a wavelength corresponding to the absorption maximum of the corrole (typically in the Soret or Q-band region). The light dose should be carefully controlled.

-

Cytotoxicity Assessment: After a post-irradiation incubation period, assess cell viability using standard assays such as the MTT or PrestoBlue assay.

-

Apoptosis Detection: To confirm the mechanism of cell death, apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

Catalysis

Metal complexes of corroles have shown significant catalytic activity in various chemical transformations, including oxidation reactions. The corrole ligand can stabilize high-valent metal centers, which are often key intermediates in catalytic cycles. While the catalytic applications of the free-base this compound are less explored, its metal complexes hold potential.

Potential Catalytic Application Workflow:

Caption: General workflow for a catalytic oxidation reaction using a metallo-corrole.

Experimental Protocol for a Model Catalytic Oxidation:

A general protocol to investigate the catalytic activity of a metal complex of this compound in an oxidation reaction is as follows:

-

Catalyst Preparation: Synthesize the desired metal complex of the corrole (e.g., manganese or iron complex).

-

Reaction Setup: In a reaction vessel, dissolve the substrate (e.g., an alkene or an alkane) in a suitable solvent. Add the metallo-corrole catalyst.

-

Initiation: Add the oxidant (e.g., hydrogen peroxide, iodosylbenzene) to initiate the reaction.

-

Reaction Monitoring: Monitor the consumption of the substrate and the formation of the product over time using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Product Analysis: After the reaction is complete, isolate the product(s) and characterize them using spectroscopic methods (e.g., NMR, Mass Spectrometry) to determine the yield and selectivity of the catalytic process.

Conclusion

This compound is a versatile synthetic macrocycle with significant potential in photodynamic therapy and catalysis. Its distinct chemical and photophysical properties, stemming from its unique corrole framework, make it a subject of ongoing research and development. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a starting point for further investigation by researchers and drug development professionals. Further studies are warranted to fully elucidate its biological mechanisms of action and to optimize its performance in various applications.

References

An In-depth Technical Guide to 5,10,15-Tris(4-tert-butylphenyl) corrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805). This synthetic macrocycle, a member of the corrole family, has garnered significant interest within the scientific community for its unique electronic and photophysical properties, making it a promising candidate for various applications, including drug development, catalysis, and materials science.

Molecular Structure and Properties

5,10,15-Tris(4-tert-butylphenyl) corrole possesses a distinct aromatic core composed of four pyrrole (B145914) rings, three of which are linked by methine bridges, and one direct pyrrole-pyrrole bond. This structure results in a trianionic ligand that can chelate a wide variety of transition metals. The presence of three 4-tert-butylphenyl substituents at the meso positions enhances its solubility in organic solvents and influences its electronic properties.

General Properties:

| Property | Value |

| Molecular Formula | C₄₉H₅₀N₄[1] |

| Molecular Weight | 694.95 g/mol [1] |

| CAS Number | 958259-08-0[1][2] |

| Appearance | Typically a dark colored solid |

| Solubility | Soluble in many common organic solvents |

Spectroscopic Data:

Detailed spectroscopic data for this compound is not explicitly available in the reviewed literature. However, the general spectroscopic features of triarylcorroles are well-established.

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of corroles exhibit characteristic signals for the pyrrolic protons, meso-phenyl protons, and the carbons of the macrocycle and its substituents. The specific chemical shifts for this compound would require experimental determination.

-

UV-Vis Absorption and Fluorescence Spectroscopy: Triarylcorroles typically display a strong Soret band (around 400-420 nm) and several weaker Q-bands in the visible region of the electronic absorption spectrum. They are also often fluorescent, with emission maxima in the red region of the spectrum. The exact absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields for the title compound are not available in the public domain at the time of this report. For a related compound, 5,10,15-Tris(pentafluorophenyl)corrole in dichloromethane, the Soret band is observed at 408 nm with a molar extinction coefficient of 114,000 M⁻¹cm⁻¹, and it exhibits a fluorescence quantum yield of 0.11.[3]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described via a mechanochemical approach. This method offers a solvent-less and efficient alternative to traditional solution-phase syntheses.

Mechanochemical Synthesis of this compound:

Materials:

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

p-Chloranil

-

Dichloromethane (DCM)

-

n-Heptane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: 4-tert-butylbenzaldehyde (1.00 eq) and freshly distilled pyrrole (3.00 eq) are added to a ball mill grinding jar.

-

An appropriate acidic catalyst, such as a dilute solution of trifluoroacetic acid, is added to the mixture.

-

The mixture is milled for a specified period to facilitate the condensation reaction, forming the bilane (B1242972) intermediate.

-

Oxidation: The resulting mixture is dissolved in a suitable organic solvent like dichloromethane.

-

An oxidizing agent, such as p-chloranil (1.00 eq), is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to promote the oxidative cyclization to the corrole macrocycle.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of n-heptane and dichloromethane, to yield the pure this compound.

Potential Applications in Drug Development and Catalysis

The unique properties of this compound and its metal complexes make them attractive for various applications, particularly in the fields of drug development and catalysis.

Photodynamic Therapy (PDT)

Corroles are promising photosensitizers for PDT, a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to the generation of cytotoxic reactive oxygen species (ROS) that induce cancer cell death.

Caption: Generalized signaling pathway for corrole-based photodynamic therapy.

Catalytic Oxidation

Metal complexes of corroles have demonstrated significant catalytic activity in various oxidation reactions. Their ability to stabilize high-valent metal centers is key to their catalytic prowess.

Caption: Generalized catalytic cycle for a corrole-catalyzed oxidation reaction.

While specific experimental workflows for this compound in these applications are not detailed in the available literature, the following represents a logical workflow for evaluating its potential as a photosensitizer in cancer cell lines.

Caption: Experimental workflow for evaluating the photodynamic activity of the corrole.

Conclusion

This compound is a fascinating molecule with significant potential in various scientific domains. While a complete set of its specific molecular and photophysical data awaits further experimental investigation and publication, the available information on its synthesis and the properties of related corroles provides a strong foundation for future research. Its potential as a photosensitizer in photodynamic therapy and as a catalyst in oxidation reactions warrants further exploration, which could lead to advancements in drug development and green chemistry. This technical guide serves as a valuable resource for researchers and professionals interested in harnessing the unique capabilities of this promising corrole.

References

5,10,15-Tris(4-tert-butylphenyl)corrole: A Trianionic Ligand for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,10,15-Tris(4-tert-butylphenyl)corrole, a versatile trianionic ligand with significant potential in catalysis and medicinal chemistry. This document details its synthesis, physicochemical properties, and coordination chemistry. Special emphasis is placed on experimental protocols and the applications of its metal complexes, particularly in areas relevant to drug development.

Introduction

Corroles are tetrapyrrolic macrocycles that are structural analogues of porphyrins, but with a contracted ring system due to a direct pyrrole-pyrrole bond. This structural modification results in a trianionic character when deprotonated, allowing them to stabilize metal ions in higher oxidation states compared to the dianionic porphyrins. 5,10,15-Tris(4-tert-butylphenyl)corrole, hereafter abbreviated as H₃(TᵗBuPC), is a prominent member of the triarylcorrole family. The presence of bulky tert-butylphenyl groups at the meso positions enhances its solubility in organic solvents and influences its electronic properties and the reactivity of its metal complexes.

This guide will delve into the synthesis of H₃(TᵗBuPC), its coordination with various metals, and the emerging applications of the resulting metallo-corroles in catalysis and photodynamic therapy, providing a valuable resource for researchers in these fields.

Synthesis of 5,10,15-Tris(4-tert-butylphenyl)corrole

Experimental Protocol: Mechanochemical Synthesis[2]

This method involves the acid-catalyzed condensation of 4-tert-butylbenzaldehyde (B1265539) and pyrrole (B145914) in a ball mill, followed by oxidation.

Materials:

-

4-tert-butylbenzaldehyde

-

Pyrrole (freshly distilled)

-

Trifluoroacetic acid (TFA)

-

Tetrahydrofuran (THF)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: In a grinding jar, combine 4-tert-butylbenzaldehyde (e.g., 6.164 mmol) and freshly distilled pyrrole (e.g., 18.492 mmol).

-

Grind the mixture for 2 minutes using a ball mill.

-

Add a catalytic amount of a 10% TFA solution in THF (e.g., 0.142 mmol) to the mixture.

-

Continue grinding for a specified period (optimization may be required).

-

Oxidation: After grinding, dissolve the resulting mixture in dichloromethane (DCM).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

-

Stir the reaction mixture at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a solvent system such as a mixture of dichloromethane and methanol.

-

Collect the desired fraction and remove the solvent to yield the pure 5,10,15-Tris(4-tert-butylphenyl)corrole.

Logical Workflow for Mechanochemical Synthesis:

Physicochemical Properties

Detailed quantitative spectroscopic and electrochemical data for H₃(TᵗBuPC) are not extensively reported in the literature. However, data from closely related triarylcorroles can provide valuable insights into its expected properties.

Spectroscopic Properties

Triarylcorroles typically exhibit a strong Soret (or B) band in the 400-430 nm region and several weaker Q-bands in the 550-700 nm region of the UV-Vis spectrum. The fluorescence emission spectra are generally characterized by two main bands.

Table 1: Comparative Spectroscopic Data of Triarylcorroles

| Compound | Solvent | Soret Band (nm) (ε x 10⁵ M⁻¹cm⁻¹) | Q-Bands (nm) | Emission Maxima (nm) | Fluorescence Quantum Yield (Φf) |

| 5,10,15-Tris(pentafluorophenyl)corrole [3] | Dichloromethane | 408 (1.14) | Multiple peaks | Not specified | 0.11 |

| 5,10,15-Triphenylcorrole | Dichloromethane | 415 (1.10) | Multiple peaks | Not specified | 0.14 |

| H₃(TᵗBuPC) | Not specified | Expected ~410-420 | Expected ~550-650 | Not specified | Not specified |

Note: Data for H₃(TᵗBuPC) are estimations based on typical values for triarylcorroles.

Electrochemical Properties

The electrochemical behavior of triarylcorroles is characterized by multiple oxidation and reduction events, which can be investigated by cyclic voltammetry. The redox potentials are influenced by the nature of the meso-substituents.

Table 2: Comparative Electrochemical Data of Triarylcorroles

| Compound | Solvent | First Oxidation (V vs. SCE) | First Reduction (V vs. SCE) |

| 5,10,15-Tris(pentafluorophenyl)corrole | Not specified | Not specified | Not specified |

| 5,10,15-Tritolylcorrole [4] | Dichloromethane | Not specified | -1.33 to -1.40 (irreversible) |

| H₃(TᵗBuPC) | Not specified | Expected positive potential | Expected negative potential |

Coordination Chemistry

The trianionic nature of the deprotonated corrole (B1231805) ligand allows it to form stable complexes with a wide range of metal ions, often in high oxidation states. The coordination chemistry of H₃(TᵗBuPC) has been explored with several transition metals.

General Metalation Signaling Pathway:

Experimental Protocol: Synthesis of Copper(III) and Manganese(III) Complexes[2]

Synthesis of Copper(III) 5,10,15-Tris(4-tert-butylphenyl)corrole:

Materials:

-

H₃(TᵗBuPC)

-

Copper(II) acetate (B1210297)

-

Methanol

Procedure:

-

Dissolve H₃(TᵗBuPC) in a mixture of chloroform and methanol.

-

Add an excess of copper(II) acetate to the solution.

-

Reflux the reaction mixture, monitoring its progress by UV-Vis spectroscopy (observing shifts in the Soret and Q-bands).

-

After the reaction is complete, cool the solution and wash with water to remove excess metal salts.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the product by chromatography if necessary.

Synthesis of Manganese(III) 5,10,15-Tris(4-tert-butylphenyl)corrole:

Materials:

-

H₃(TᵗBuPC)

-

Manganese(II) acetate

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve H₃(TᵗBuPC) in DMF.

-

Add an excess of manganese(II) acetate.

-

Reflux the reaction mixture until the metalation is complete, as indicated by UV-Vis spectroscopy.

-

Cool the reaction mixture and add water to precipitate the manganese corrole complex.

-

Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography.

Applications in Drug Development and Catalysis

The unique ability of corroles to stabilize high-valent metal centers makes their metal complexes promising candidates for various applications, including catalysis and medicine.

Catalysis

Manganese corroles, including derivatives of H₃(TᵗBuPC), have shown potential as catalysts in oxidation reactions. The high-valent manganese-oxo species that can be generated are potent oxidizing agents for various organic substrates. While specific catalytic data for the manganese complex of H₃(TᵗBuPC) is limited, related manganese triarylcorroles have been studied for their catalytic activity.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill cancer cells. Gallium(III) corroles have emerged as promising photosensitizers for PDT due to their favorable photophysical properties. Although specific studies on the gallium(III) complex of H₃(TᵗBuPC) are not widely reported, the general principles of corrole-based PDT are well-established.

Signaling Pathway of Corrole-Based Photodynamic Therapy:

Conclusion

5,10,15-Tris(4-tert-butylphenyl)corrole is a valuable trianionic ligand with properties that make it and its metal complexes highly attractive for further research and development. The availability of synthetic methods, such as the mechanochemical approach, facilitates its accessibility. While more detailed characterization of its photophysical and electrochemical properties is needed, the existing knowledge on related triarylcorroles provides a strong foundation for its exploration in catalysis and as a photosensitizer in drug development. This guide serves as a foundational resource to encourage and support further investigation into the promising potential of this versatile molecule.

References

Introduction to meso-triarylcorrole chemistry

An In-depth Technical Guide to Meso-Triarylcorrole Chemistry for Researchers and Drug Development Professionals

Introduction to Corroles

Corroles are tetrapyrrolic, aromatic macrocycles that are structural analogs of porphyrins. They are distinguished from porphyrins by the presence of a direct pyrrole-pyrrole bond, resulting in a contracted ring system with one less meso-carbon atom.[1] This structural difference imparts unique chemical and physical properties. The corrole (B1231805) macrocycle is a trianionic ligand, in contrast to the dianionic nature of porphyrins, which makes it particularly adept at stabilizing metal ions in high oxidation states.[1][2] Meso-triarylcorroles, featuring aryl substituents at the 5, 10, and 15 (meso) positions, are the most extensively studied class due to their accessible synthesis and tunable properties.[3][4] These properties make them highly promising candidates for applications in catalysis, medicine, and materials science.[2]

Synthesis of Meso-Triarylcorroles

The most common method for synthesizing meso-triarylcorroles is a modification of the Rothemund reaction, which involves the acid-catalyzed condensation of an aromatic aldehyde with pyrrole (B145914).[3][4] Unlike porphyrin synthesis, which typically uses a stoichiometric ratio of reactants, corrole synthesis requires a significant excess of pyrrole.[3][4] The reaction generally proceeds in two steps: an initial condensation to form a bilane (B1242972) intermediate, followed by an oxidative cyclization to yield the aromatic corrole macrocycle.

Logical Workflow for Meso-Triarylcorrole Synthesis

Caption: General workflow for the synthesis of meso-triarylcorroles.

Experimental Protocol: Synthesis of 5,10,15-Tris(pentafluorophenyl)corrole

This protocol is adapted from established literature procedures for synthesizing A3-type meso-triarylcorroles.

Materials:

-

Pyrrole (freshly distilled)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil (B122849)

-

Dichloromethane (CH2Cl2), reagent grade

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flask shielded from light, dissolve pentafluorobenzaldehyde (1 equivalent) in a significant volume of CH2Cl2.

-

Addition of Pyrrole: Add a large excess of freshly distilled pyrrole (e.g., 10-30 equivalents) to the solution.

-

Initiation of Condensation: Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the condensation reaction. Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Oxidation: Once the aldehyde has been consumed, add an oxidizing agent such as DDQ or chloranil (2-3 equivalents) to the reaction mixture. Continue stirring for an additional 1-2 hours. The solution will typically turn a dark green or brown color.

-

Quenching and Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) followed by water. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel. A typical eluent system is a gradient of hexane (B92381) and dichloromethane. The corrole fraction is usually a distinctly colored band.

-

Crystallization: Collect the desired fractions and evaporate the solvent. The pure meso-triarylcorrole can be obtained as a microcrystalline solid by recrystallization from a solvent mixture like CH2Cl2/methanol.[3]

Physicochemical Properties

The electronic structure of meso-triarylcorroles gives rise to distinct photophysical and electrochemical characteristics. These properties can be fine-tuned by altering the meso-aryl substituents or by coordinating different metal ions within the macrocyclic core.

Photophysical Properties

Like porphyrins, corroles exhibit strong electronic absorption features in the UV-visible region.[1] These include an intense Soret band (or B band) near 400-420 nm and several weaker Q bands in the 550-700 nm range.[5] The exact positions and intensities of these bands are sensitive to the solvent, peripheral substituents, and the central metal ion.[6] Free-base corroles are typically fluorescent, though their quantum yields can vary significantly.[7][8]

Table 1: Representative Photophysical Data for Meso-Triarylcorroles

| Compound | Solvent | Soret Band λmax (nm) (ε x 10⁵ M⁻¹cm⁻¹) | Q-Bands λmax (nm) (ε x 10⁴ M⁻¹cm⁻¹) | Fluorescence λem (nm) |

|---|---|---|---|---|

| H₃(TPC)¹ | CDCl₃ | 425 (6.45) | 595 (1.26) | - |

| H₃(TpFPC)² | CH₂Cl₂ | 412 (10.9) | 565 (1.5), 606 (0.8), 640 (0.9) | 648, 708 |

| H₃(T(p-NO₂)PC)¹ | CDCl₃ | 438 (3.27) | 665 (0.67) | - |

| Ga(tpfc)(py)₂³ | Toluene | 425 (13.7) | 577 (1.9), 616 (1.8) | 622, 678 |

| P(tpfc)(OH)₂³ | Toluene | 422 (12.2) | 572 (1.7), 612 (1.6) | 618, 673 |

¹Data from Paolesse, R. et al. (2001).[3] TPC = Triphenylcorrole, T(p-NO₂)PC = Tris(4-nitrophenyl)corrole. ²Data from Zhang, Y. et al. (2007). TpFPC = Tris(pentafluorophenyl)corrole. ³Data from Liu, H-Y. et al. (2012). tpfc = 5,10,15-tris(pentafluorophenyl)corrole.

Electrochemical Properties

The redox chemistry of meso-triarylcorroles is rich and complex. The trianionic nature of the ligand makes corroles electron-rich and generally easier to oxidize compared to their porphyrin counterparts.[9] The introduction of electron-withdrawing groups (e.g., -CF₃, -NO₂) on the meso-aryl rings makes the macrocycle more resistant to oxidation and easier to reduce.[1][10] This tunability is critical for their application in catalysis, where precise control over redox potentials is required.

Table 2: Representative Electrochemical Data for Meso-Triarylcorrole Complexes

| Compound | Solvent/Electrolyte | Eox (V vs SCE) | Ered (V vs SCE) |

|---|---|---|---|

| (CF₃)₃CorCo(DMSO) | CH₂Cl₂/TBAP | +1.17, +1.53 | -0.68, -1.63 |

| (p-CF₃Ph)₃CorCo(py)₂ | CH₂Cl₂/TBAP | +0.67, +1.18 | -1.18, -1.86 |

| Mn(TPC) | 0.1M KOH | +0.28 (MnIII/IV) | -0.65 (MnIII/II) |

| Co(TPC) | 0.1M KOH | - | -0.78 (CoIII/II) |

| Cu(TPC) | 0.1M KOH | - | -0.58 (CuIII/II) |

Data sourced from Kadish, K. M. et al. (2023)[10] and Bazanov, M. I. et al. (2012).[11] TPC = Triphenylcorrole.

Applications in Catalysis and Medicine

The unique ability of corroles to stabilize high-valent metal centers makes them exceptional catalysts for a variety of chemical transformations.[2] In the field of drug development and medicine, their photophysical properties are harnessed for applications in photodynamic therapy (PDT) and bioimaging.[12]

Catalysis

Metallocorroles, particularly those of cobalt, iron, and manganese, are highly effective catalysts for energy-related small molecule activation reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR).[1][13][14] The catalytic cycle typically involves the metal center cycling through multiple oxidation states.

Generalized Catalytic Cycle for a Metallocorrole

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Corrole-based applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and functionalization of meso-aryl-substituted corroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inverse Hypercorroles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Photophysical Properties of a Series of Free-Base Corroles - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Difficult Marriage of Triarylcorroles with Zinc and Nickel Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Photophysical, photobiological, and biomolecule-binding properties of new tri-cationic meso-tri(2-thienyl)corroles with Pt(II) and Pd(II) polypyridyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Metalation of 5,10,15-Tris(4-tert-butylphenyl) corrole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the insertion of metal ions into the macrocyclic core of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805). Corroles are tetrapyrrolic macrocycles that can stabilize metals in high oxidation states, making their metallated derivatives promising candidates for catalysis, sensing, and therapeutic applications.[1] The following sections detail the synthesis of copper and iron complexes of this specific corrole.

I. Overview of Metalation Reactions

The insertion of a metal ion into the corrole core typically involves the reaction of the free-base corrole with a metal salt, often an acetate (B1210297) or a halide.[2] The reaction conditions, such as solvent, temperature, and reaction time, are crucial for achieving high yields and purity. The choice of the metal precursor and the work-up procedure are also critical for the successful isolation of the desired metallated corrole.

II. Experimental Protocols

A. Synthesis of Copper(II)-5,10,15-Tris(4-tert-butylphenyl) corrole

This protocol describes the insertion of copper into the corrole macrocycle using copper(II) acetate.

Materials:

-

5,10,15-Tris(4-tert-butylphenyl) corrole (H₃-tbpc)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Pyridine (B92270) (anhydrous)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound in pyridine in a round-bottom flask.

-

Add an excess of copper(II) acetate monohydrate to the solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress of the reaction by UV-vis spectroscopy. The Soret band of the free-base corrole will shift upon metalation.

-

After the reaction is complete, remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess copper salts.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Evaporate the solvent to dryness.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane).

-

Collect the fraction containing the copper corrole and evaporate the solvent to obtain the purified product.

Workflow for Copper Insertion:

Caption: Workflow for the synthesis of Copper(II)-5,10,15-Tris(4-tert-butylphenyl) corrole.

B. Synthesis of Iron(III)-5,10,15-Tris(4-tert-butylphenyl) corrole

This protocol outlines the insertion of iron into the corrole using iron(II) chloride, followed by aerial oxidation to the more stable iron(III) state.[3]

Materials:

-

This compound (H₃-tbpc)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in a mixture of pyridine and toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of iron(II) chloride tetrahydrate to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by UV-vis spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with dilute aqueous HCl to remove excess iron salts and pyridine.

-

Wash the organic layer with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., dichloromethane/hexane).

-

Collect the major band corresponding to the iron corrole and evaporate the solvent to yield the final product.

Workflow for Iron Insertion:

Caption: Workflow for the synthesis of Iron(III)-5,10,15-Tris(4-tert-butylphenyl) corrole.

III. Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the metalation of this compound. Please note that yields can vary depending on the specific reaction conditions and purity of the starting materials.

| Metal Complex | Metal Salt | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Soret Band (λ_max, nm) |

| Cu(II)-corrole | Cu(OAc)₂·H₂O | Pyridine | Reflux | 1-2 | >80 | ~420 |

| Fe(III)-corrole | FeCl₂·4H₂O | Pyridine/Toluene | Reflux | 2-4 | >70 | ~410 |

IV. Characterization

The successful insertion of the metal ion can be confirmed by various spectroscopic techniques:

-

UV-vis Spectroscopy: A significant shift in the Soret and Q-bands of the corrole is observed upon metalation. The Soret band of the free-base corrole is typically around 410-420 nm, and this shifts upon metal insertion.

-

Mass Spectrometry: This technique can be used to confirm the molecular weight of the metallated corrole, confirming the presence of the metal ion.

-

NMR Spectroscopy: For diamagnetic metal complexes, ¹H NMR spectroscopy can confirm the structure of the metallated corrole. The disappearance of the inner N-H proton signals of the free-base corrole is a clear indication of metal insertion.

V. Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyridine is a flammable and toxic liquid. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols: Cobalt Complex of 5,10,15-Tris(4-tert-butylphenyl) corrole for Oxygen Reduction Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cobalt complex of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805) is a synthetic macrocyclic compound that has garnered interest as a potential catalyst for the oxygen reduction reaction (ORR). The ORR is a fundamental process in energy conversion devices such as fuel cells and metal-air batteries, as well as being relevant in various biological systems. Cobalt corroles, inspired by the active sites of metalloenzymes, offer a promising platform for developing efficient and cost-effective non-precious metal catalysts. The presence of bulky 4-tert-butylphenyl substituents at the meso positions can influence the electronic properties and stability of the complex, potentially enhancing its catalytic activity.

Data Presentation

Table 1: Comparative Electrocatalytic ORR Performance of Selected Cobalt Corroles

| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (E1/2) (V vs. RHE) | Electron Transfer Number (n) | Electrolyte | Reference |

| Co(III) corrole with ortho-trimethylammonium group | ~0.85 | 0.75 | 3.90 | 0.5 M H₂SO₄ | [1] |

| Cobalt(III) 5,15-di(4-t-butylphenyl)-10-{4-[-(2-methyl-pyridine)-1,2,3-triazole]} corrole | ~0.80 | ~0.65 | ~2.0 (for H₂O₂ production) | Not specified | [1] |

| Electropolymerized Cobalt(III) tris(4-aminophenyl)corrole | Not specified | ~0.80 (in alkaline media) | ~4.0 | Alkaline media |

Note: The data presented above is for comparative purposes to indicate the potential performance of cobalt corrole catalysts. RHE = Reversible Hydrogen Electrode.

Experimental Protocols

Protocol 1: Synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole (Free-Base Ligand)

This protocol is adapted from a mechanochemical synthesis approach, which offers advantages in terms of reduced solvent usage and reaction times.[2]

Materials:

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

-

Ball mill

Procedure:

-

Condensation: In a ball mill grinding jar, combine 4-tert-butylbenzaldehyde (3 equivalents) and pyrrole (4 equivalents).

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

Mill the mixture at room temperature for a specified time (optimization may be required, e.g., 30-60 minutes). The progress of the reaction can be monitored by observing the color change to a dark, viscous material.

-

Oxidation: After milling, dissolve the resulting mixture in dichloromethane (DCM).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-3 equivalents) to the solution and stir at room temperature for 1-2 hours. The solution should turn a deep green or brown color.

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane (B92381) and dichloromethane) to separate the desired corrole from porphyrin side products and other impurities.

-

Collect the fraction corresponding to the this compound (typically a colored band).

-

Evaporate the solvent to obtain the pure free-base corrole as a solid.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Protocol 2: Synthesis of Cobalt(III) Complex of this compound

This is a general procedure for the insertion of cobalt into a corrole macrocycle.

Materials:

-

This compound (from Protocol 1)

-

Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

Dissolve the this compound in a minimal amount of a suitable solvent such as DCM or THF in a round-bottom flask.

-

Add a solution of cobalt(II) acetate tetrahydrate (a slight excess, e.g., 1.5-2 equivalents) dissolved in methanol to the corrole solution.

-

Add a few drops of pyridine to the reaction mixture.

-

Reflux the mixture for 1-2 hours, monitoring the reaction progress by UV-Vis spectroscopy. A shift in the Soret band and Q-bands will indicate the formation of the cobalt complex.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., DCM/hexane mixture) to remove excess cobalt salts and any unreacted starting material.

-

Collect the colored fraction corresponding to the cobalt corrole complex.

-

Evaporate the solvent to yield the cobalt complex as a solid.

-

Characterization: Confirm the structure and purity of the cobalt complex using UV-Vis spectroscopy, mass spectrometry, and, if possible, X-ray crystallography.

Protocol 3: Electrochemical Evaluation of the Cobalt Corrole Complex for Oxygen Reduction Reaction (ORR)

This protocol outlines the procedure for evaluating the electrocatalytic activity of the synthesized cobalt corrole complex using a rotating disk electrode (RDE).

Materials and Equipment:

-

Cobalt complex of this compound

-

High-purity carbon support (e.g., Vulcan XC-72)

-

Nafion® solution (5 wt%)

-

Ultrapure water

-

Electrochemical workstation with a three-electrode setup (working electrode, counter electrode, reference electrode)

-

Rotating disk electrode (RDE) with a glassy carbon tip

-

Electrochemical cell

-

High-purity oxygen and nitrogen gas cylinders with mass flow controllers

-

Electrolyte (e.g., 0.1 M HClO₄ or 0.1 M KOH)

Procedure:

-

Catalyst Ink Preparation:

-

Disperse a known amount of the cobalt corrole complex and the carbon support in a mixture of isopropanol and ultrapure water.

-

Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.

-

Add a small amount of Nafion® solution (typically 5-10% of the total solid weight) and sonicate for another 30 minutes.

-

-

Working Electrode Preparation:

-

Polish the glassy carbon tip of the RDE with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

-

Rinse the electrode thoroughly with ultrapure water and sonicate briefly in ethanol (B145695) and then ultrapure water to remove any polishing residues.

-

Dry the electrode under a stream of nitrogen.

-

Drop-cast a precise volume of the catalyst ink onto the glassy carbon surface to achieve a specific catalyst loading (e.g., 10-20 µg/cm²).

-

Allow the ink to dry at room temperature to form a uniform catalyst film.

-

-

Electrochemical Measurements:

-

Assemble the three-electrode cell with the prepared working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

-

Saturate the electrolyte with high-purity oxygen by bubbling O₂ gas for at least 30 minutes before the measurement. Maintain an O₂ blanket over the electrolyte during the experiment.

-

Perform cyclic voltammetry (CV) in an N₂-saturated electrolyte to characterize the electrochemical behavior of the catalyst and to ensure the cleanliness of the system.

-

For ORR measurements, perform linear sweep voltammetry (LSV) in the O₂-saturated electrolyte at a slow scan rate (e.g., 5-10 mV/s) with the electrode rotating at various speeds (e.g., 400, 900, 1600, 2500 rpm).

-

-

Data Analysis:

-

Correct the obtained LSV curves for the background current measured in the N₂-saturated electrolyte.

-

Determine the onset potential (the potential at which the reduction current starts to increase) and the half-wave potential (E₁/₂) from the background-corrected LSV curves.

-

Analyze the RDE data using the Koutecky-Levich equation to determine the number of electrons transferred (n) per oxygen molecule.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and electrochemical evaluation of the cobalt corrole catalyst.

Caption: Proposed four-electron pathway for the oxygen reduction reaction catalyzed by a cobalt corrole complex.

References

Application Notes and Protocols: Manganese Complex of 5,10,15-Tris(4-tert-butylphenyl) corrole in Oxidation Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The manganese complex of 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805), hereafter referred to as [Mn(TBP-corrole)], has emerged as a potent catalyst for a variety of oxidation reactions. Corroles are tetrapyrrolic macrocycles similar to porphyrins but with a direct pyrrole-pyrrole bond, which imparts distinct electronic properties. The manganese center in this corrole framework can access multiple oxidation states, facilitating the catalytic turnover in oxidation processes. The tert-butylphenyl substituents enhance the solubility and stability of the complex in organic solvents. This document provides detailed application notes and experimental protocols for the synthesis of [Mn(TBP-corrole)] and its use in the catalytic oxidation of alkenes and alcohols.

Data Presentation

Table 1: Catalytic Oxidation of Styrene (B11656) to Benzaldehyde

| Entry | Catalyst | Oxidant | Solvent | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Ref. |

| 1 | [Mn(TBP-corrole)] | NaNO₂ | CH₃CN/H₂O | 12 | >99 | 158.1 (in air) | ~100 for Benzaldehyde | [1][2] |

| 2 | [Mn(TBP-corrole)] | NaNO₂ | CH₃CN/H₂O | 12 | >99 | 96.5 (under N₂) | ~100 for Benzaldehyde | [1][2] |

Note: The yield exceeding 100% in the presence of air suggests that atmospheric oxygen also participates in the oxidation process.

Table 2: Catalytic Oxidation of Alcohols to Carbonyl Compounds

| Entry | Substrate | Catalyst | Oxidant | Solvent | Time (h) | Conversion (%) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl (B1604629) alcohol | [Mn(corrole)] | tert-Butyl hydroperoxide | Acetonitrile (B52724) | 4 | >95 | >95 |[3][4] | | 2 | 1-Phenylethanol | [Mn(corrole)] | tert-Butyl hydroperoxide | Acetonitrile | 6 | >95 | >95 |[3][4] | | 3 | Cinnamyl alcohol | [Mn(corrole)] | tert-Butyl hydroperoxide | Acetonitrile | 8 | ~90 | ~90 |[3][4] | | 4 | Cyclohexanol | [Mn(corrole)] | tert-Butyl hydroperoxide | Acetonitrile | 12 | ~80 | ~80 |[3][4] |

Note: While the specific use of the 5,10,15-Tris(4-tert-butylphenyl) derivative was not explicitly detailed for all alcohol oxidations in the cited literature, electron-deficient manganese(III) corroles, in general, show high activity. The data presented is representative of the catalytic performance of such systems.

Experimental Protocols

Protocol 1: Synthesis of 5,10,15-Tris(4-tert-butylphenyl) corrole (H₃(TBP-corrole))

This protocol is based on a mechanochemical synthesis approach, which is more environmentally friendly and efficient than traditional solvent-based methods[5].

Materials:

-

Trifluoroacetic acid (TFA)

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a ball mill grinder jar, add 4-tert-butylbenzaldehyde (3 mmol) and pyrrole (4 mmol).

-

Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mmol).

-

Mill the mixture at room temperature for 1-2 hours. The color of the mixture should turn dark and viscous.

-

After milling, dissolve the crude mixture in dichloromethane (DCM).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 mmol) to the solution and stir at room temperature for 1 hour to oxidize the corrinogen to the corrole.

-

Monitor the reaction by TLC (thin-layer chromatography).

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a DCM/hexane solvent system to obtain the free-base corrole as a dark purple solid.

Protocol 2: Synthesis of Manganese(III) Complex of this compound [Mn(TBP-corrole)]

Materials:

-

H₃(TBP-corrole)

-

Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

-

Dimethylformamide (DMF)

-

Chloroform

-

Methanol

Procedure:

-

Dissolve the free-base corrole, H₃(TBP-corrole), (0.1 mmol) in DMF (20 mL) in a round-bottom flask.

-

Add a 10-fold excess of manganese(II) acetate tetrahydrate (1 mmol).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by UV-Vis spectroscopy. The Soret band of the free-base corrole will shift upon metalation.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the manganese complex with chloroform.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a chloroform/methanol mixture to yield the [Mn(TBP-corrole)] complex as a dark green or brown solid.

Protocol 3: Catalytic Oxidation of Styrene to Benzaldehyde

This protocol is adapted from the selective oxidation of styrene using a manganese(III) corrole catalyst with sodium nitrite (B80452) as the oxidant[1][2].

Materials:

-

[Mn(TBP-corrole)]

-

Styrene

-

Sodium nitrite (NaNO₂)

-

Acetonitrile

-

Water

-

Internal standard (e.g., dodecane) for GC analysis

Procedure:

-

In a reaction vial, dissolve [Mn(TBP-corrole)] (0.002 mmol, 1 mol%) in acetonitrile (2 mL).

-

Add styrene (0.2 mmol, 1 equivalent).

-

Add an aqueous solution of sodium nitrite (0.4 mmol, 2 equivalents) in 0.5 mL of water.

-

Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction can be performed open to the air.

-

After the reaction is complete, add an internal standard.

-

Analyze the reaction mixture by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion, yield, and selectivity of benzaldehyde.

Protocol 4: General Protocol for the Catalytic Oxidation of Alcohols

This protocol is a general procedure based on the oxidation of alcohols using manganese corroles and tert-butyl hydroperoxide (TBHP) as the oxidant[3][4].

Materials:

-

[Mn(TBP-corrole)]

-

Alcohol substrate (e.g., benzyl alcohol, 1-phenylethanol)

-

tert-Butyl hydroperoxide (TBHP, 70% aqueous solution)

-

Acetonitrile

-

Internal standard for GC analysis

Procedure:

-

To a solution of the alcohol substrate (0.5 mmol) in acetonitrile (3 mL), add the [Mn(TBP-corrole)] catalyst (0.005 mmol, 1 mol%).

-

To this mixture, add tert-butyl hydroperoxide (1.5 mmol, 3 equivalents) dropwise over a period of 5 minutes.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC or GC.

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the product with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Analyze the crude product by GC and GC-MS to determine the yield of the corresponding carbonyl compound. If necessary, purify the product by column chromatography.

Visualizations

Experimental Workflow for Catalyst Synthesis and Application

References

- 1. Manganese corrole catalyzed selective oxidation of styrene to benzaldehyde: sodium nitrite functions as an oxidant and cocatalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epub.jku.at [epub.jku.at]

Application Notes and Protocols: Singlet Oxygen Quantum Yield of Metallated 5,10,15-Tris(4-tert-butylphenyl) corrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corroles are tetrapyrrolic macrocycles that have garnered significant interest in recent years, particularly in the field of photodynamic therapy (PDT).[1][2] Their unique photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum and high fluorescence quantum yields, make them excellent candidates for use as photosensitizers.[2] A key parameter in evaluating the efficacy of a photosensitizer is its singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) upon photoexcitation.[3][4]

This document provides detailed application notes on the singlet oxygen quantum yield of metallated 5,10,15-Tris(4-tert-butylphenyl) corrole (B1231805), a versatile and synthetically accessible corrole derivative. The incorporation of different metal ions into the corrole core can significantly modulate its photophysical properties and, consequently, its singlet oxygen generating capabilities.[5] Understanding these relationships is crucial for the rational design of novel and effective photosensitizers for PDT and other applications.

Data Presentation

The singlet oxygen quantum yield (ΦΔ) of metallated corroles is highly dependent on the central metal ion. While specific data for 5,10,15-Tris(4-tert-butylphenyl) corrole with a wide range of metals is not extensively available in a single source, the following table summarizes representative singlet oxygen quantum yields for various metallated tris(phenyl)corroles and related structures to provide a comparative overview. It is important to note that the substitution pattern on the phenyl rings and the specific experimental conditions (e.g., solvent) can influence the measured quantum yield.

| Metal Ion | Corrole Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Ga(III) | Tris(pentafluorophenyl)corrole | Toluene | 0.50 | |

| Ga(III) | Halogenated Corroles | Benzene | 0.51 - 0.77 | [1][6] |

| Pd(II) | 10-(2-pyrrolyl)-5,15-bis(4-methylphenyl)isocorrole | EtOH/THF | 0.52 | [1][2][3] |

| Pt(II) | 10-(2-pyrrolyl)-5,15-bis(4-methylphenyl)isocorrole | EtOH/THF | 0.31 | [1][2][3] |

| Mn(II) | 5-(2-pyrrolyl)-10,15-bis(4-methylphenyl)isocorrole | EtOH/THF | 0.21 | [1][2][3] |

| Cu(II) | Tetracarboxyphthalocyanine | DMSO | 0.25 | [7] |

| Al(III) | Hybrid with polyhydroxyl aluminum cations | Methanol | 0.236 | [8] |

| Sn(IV) | Tetrakis(4-ethylphenyl)porphyrin | - | High fluorescence quantum yield | [9] |

Note: Data for Cu(II), Al(III), and Sn(IV) are for related macrocyclic compounds (phthalocyanine and porphyrin) as direct data for the specified corrole was not available. The photophysical properties of these related compounds provide valuable insights into the expected behavior of the corresponding metallated corroles.

Experimental Protocols

The determination of the singlet oxygen quantum yield is a critical experiment for characterizing potential photosensitizers. The most common methods are indirect, relying on the chemical trapping of singlet oxygen by a probe molecule.[10][11]

Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ) via the Indirect Method using a Chemical Probe

This protocol describes a general procedure for determining the singlet oxygen quantum yield of a metallated this compound using a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or 9,10-diphenylanthracene (B110198) (DPA).[1][10]

Materials:

-

Metallo-5,10,15-Tris(4-tert-butylphenyl) corrole (test compound)

-

Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., meso-tetraphenylporphyrin (TPP), Rose Bengal, or Methylene Blue)

-

Singlet oxygen probe (e.g., DPBF or DPA)

-

Spectroscopic grade solvent (e.g., Toluene, THF, DMSO, Methanol)

-

UV-Vis spectrophotometer

-

Fluorometer (if using a fluorescent probe)

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Stirring apparatus

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the test corrole, the reference photosensitizer, and the chemical probe in the chosen solvent. All solutions should be prepared in the dark to prevent premature degradation of the photosensitizer and probe.[11]

-

Prepare a working solution for the experiment by mixing the photosensitizer (either the test corrole or the reference) and the chemical probe in a quartz cuvette. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects. The concentration of the probe should be sufficient to show a measurable change in absorbance or fluorescence upon reaction with singlet oxygen.

-

-

Irradiation and Data Acquisition:

-

Place the cuvette in the sample holder of the spectrophotometer or fluorometer.

-

Irradiate the solution with the light source at a wavelength where the photosensitizer absorbs strongly but the probe does not.

-

At regular time intervals, stop the irradiation and record the absorbance or fluorescence spectrum of the chemical probe. The decrease in the probe's signal is directly proportional to the amount of singlet oxygen generated.

-

Continue this process until a significant portion of the probe has reacted, but without complete depletion.

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A/A₀)) or fluorescence intensity (ln(I/I₀)) of the probe against the irradiation time.

-

The slope of this plot is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the test corrole (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the slopes of the plots for the test sample and the reference, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and the reference, respectively. These can be determined from the integration of the absorbance spectra over the wavelength range of the excitation light.

-

-

Visualizations

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

Caption: A flowchart illustrating the key steps in the experimental determination of singlet oxygen quantum yield.

Signaling Pathway of Photodynamic Therapy

Caption: A simplified diagram of the photophysical and photochemical processes leading to cell death in PDT.

References

- 1. Transition-Metal Isocorroles as Singlet Oxygen Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]